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Compound of Interest

Compound Name:
5-Methylisoxazole-3-carbonyl

chloride

Cat. No.: B1587302 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characteristics of 5-Methylisoxazole-3-carbonyl chloride (CAS No. 39499-34-8), a key

building block in medicinal chemistry and drug development. This document is intended for

researchers, scientists, and professionals in the field who require a detailed understanding of

the spectral properties of this compound for identification, purity assessment, and reaction

monitoring.

Introduction: The Significance of 5-Methylisoxazole-
3-carbonyl chloride
5-Methylisoxazole-3-carbonyl chloride is a reactive acyl chloride featuring a five-membered

aromatic heterocycle. This structure is a common motif in a variety of pharmacologically active

compounds. The carbonyl chloride group provides a reactive handle for the synthesis of a wide

range of derivatives, including amides and esters, which are frequently explored in the

development of new therapeutic agents.[1] Accurate and thorough spectroscopic

characterization is therefore paramount to ensure the quality of starting materials and the

successful synthesis of target molecules.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 5-Methylisoxazole-3-carbonyl chloride. While extensive searches

for experimentally derived spectra have been conducted, the readily available public data is

limited. A key publication by Ganesh et al. (2015) describes the synthesis of this compound for
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use as a starting material; however, it does not provide its detailed spectroscopic

characterization.[1][2] Therefore, this guide will present a combination of expected spectral

features based on the analysis of closely related structures and predicted data from

computational models, providing a robust framework for researchers.

Molecular Structure and Key Physicochemical
Properties
The foundational step in interpreting spectroscopic data is a thorough understanding of the

molecule's structure and fundamental properties.

Identifier Value

IUPAC Name 5-methyl-1,2-oxazole-3-carbonyl chloride

CAS Number 39499-34-8

Molecular Formula C₅H₄ClNO₂

Molecular Weight 145.54 g/mol

Physical Form Liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the absence of readily available experimental spectra in the public domain,

the following data is based on predictive models and analysis of similar isoxazole structures.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 5-Methylisoxazole-3-carbonyl chloride is expected to be

relatively simple, exhibiting two distinct signals.
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Predicted Chemical

Shift (δ) ppm
Multiplicity Integration Assignment

~ 2.6 Singlet 3H -CH₃

~ 6.8 Singlet 1H Isoxazole C4-H

Causality Behind Assignments:

The methyl protons (-CH₃) are attached to the C5 position of the isoxazole ring. Their

chemical shift is anticipated to be in the aliphatic region, typically around 2.6 ppm. The

absence of adjacent protons results in a singlet multiplicity.

The isoxazole ring proton (C4-H) is the sole proton on the heterocyclic ring. Its environment

is influenced by the electronegative oxygen and nitrogen atoms, as well as the electron-

withdrawing carbonyl chloride group at the adjacent C3 position. This deshielding effect is

expected to shift the proton downfield to approximately 6.8 ppm. It will also appear as a

singlet due to the lack of neighboring protons.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppm Assignment

~ 12 -CH₃

~ 105 C4

~ 160 C3

~ 175 C5

~ 158 Carbonyl Carbon (-COCl)

Causality Behind Assignments:

The methyl carbon (-CH₃) is expected at the highest field (lowest ppm value) due to its sp³

hybridization.
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The isoxazole ring carbons (C3, C4, and C5) will be significantly downfield due to their sp²

hybridization and the influence of the heteroatoms. The C4 carbon, being adjacent to the

electron-withdrawing carbonyl group, is expected to be the most shielded of the ring

carbons. The C3 and C5 carbons, being directly bonded to the electronegative oxygen and

nitrogen atoms, will be further downfield.

The carbonyl carbon (-COCl) is anticipated to be the most downfield signal due to the strong

deshielding effect of the double-bonded oxygen and the electronegative chlorine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of 5-Methylisoxazole-3-carbonyl chloride will be dominated by the stretching

vibration of the carbonyl group.

Predicted Wavenumber

(cm⁻¹)
Intensity Assignment

~ 1780 - 1750 Strong C=O stretch (acyl chloride)

~ 1620 - 1580 Medium C=N stretch (isoxazole ring)

~ 1450 - 1400 Medium C=C stretch (isoxazole ring)

~ 1380 - 1360 Medium C-H bend (methyl)

~ 1200 - 1000 Strong C-O stretch (isoxazole ring)

~ 800 - 700 Strong C-Cl stretch

Causality Behind Assignments:

The most characteristic peak will be the strong C=O stretching vibration of the acyl chloride

at a high wavenumber (typically 1780-1750 cm⁻¹). This high frequency is a hallmark of acyl

chlorides and is a key diagnostic feature.

The isoxazole ring vibrations (C=N and C=C stretching) will appear in the double bond

region of the spectrum.
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The presence of the methyl group will be indicated by a C-H bending vibration.

The C-O stretching within the isoxazole ring and the C-Cl stretching will be present in the

fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for confirmation of its identity.

Expected Molecular Ion Peak:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z 145.

Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 147 with an intensity

of approximately one-third of the M⁺ peak is also anticipated.

Predicted Fragmentation Pathway:

The primary fragmentation pathway is likely to be the loss of the chlorine radical, followed by

the loss of carbon monoxide.

[C₅H₄ClNO₂]⁺˙
m/z 145

[C₅H₄NO₂]⁺
m/z 110

- Cl˙ [C₄H₄NO]⁺
m/z 82

- CO

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathway of 5-Methylisoxazole-3-carbonyl chloride
in EI-MS.

Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of the

spectroscopic data discussed in this guide.

NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylisoxazole-3-carbonyl
chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm

NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence (e.g., zgpg30). A larger number of scans will be required compared to the ¹H NMR

experiment due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the TMS signal.

IR Data Acquisition
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.

Data Acquisition: Acquire a background spectrum of the empty plates. Then, acquire the

sample spectrum. The instrument will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing: Label the significant peaks with their wavenumbers.

Mass Spectrometry Data Acquisition
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system (e.g., direct injection or GC-MS).

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion

and fragment ions.

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose

fragmentation pathways consistent with the observed spectrum.

Conclusion
This technical guide provides a detailed spectroscopic profile of 5-Methylisoxazole-3-
carbonyl chloride based on predicted data and the analysis of related compounds. The

presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for

researchers working with this important chemical intermediate. The provided experimental

protocols serve as a practical guide for obtaining high-quality spectroscopic data in the

laboratory.

References
Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-
methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents,
13(2), 114-122.
PubChem. (n.d.). 5-Methylisoxazole-3-carbonyl chloride.
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide
Derivatives as Antitubercular Agents.
Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-
methylisoxazole-3-carboxamide Deriva- tives as Antitubercular Agents. Anti-Infective Agents,
13(1), 1-9.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Spectroscopic Profiling of 5-Methylisoxazole-3-carbonyl
chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587302#spectroscopic-data-for-5-methylisoxazole-
3-carbonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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